molecular formula C22H23ClN4O B3036388 4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine CAS No. 339279-04-8

4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine

Cat. No.: B3036388
CAS No.: 339279-04-8
M. Wt: 394.9 g/mol
InChI Key: AVHOROYTBNGNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine” is a complex organic molecule . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The piperazine ring and the pyrimidine ring are key structural elements . The compound also contains a methoxymethyl group and a phenyl group .

Scientific Research Applications

Affinity for 5-HT7 and 5-HT1A Receptors

Research has shown that compounds similar to 4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine exhibit binding affinity for the 5-HT7 and 5-HT1A receptors, which are significant in the study of neuropsychiatric disorders. One study synthesized a set of long-chain arylpiperazines, finding that specific derivatives displayed notable affinity values for these receptors. This research is pivotal in the development of compounds for neuropsychiatric disorder treatments (Intagliata et al., 2017).

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Another study focused on the reactions of 3-chlorophenyl 4-nitrophenyl thionocarbonates with a series of secondary alicyclic amines. The research provided insights into the kinetics and mechanisms of these reactions, contributing to a deeper understanding of the chemical behavior of related compounds (Castro et al., 2001).

Anticonvulsant and Antimicrobial Activities

A study on the synthesis and evaluation of anticonvulsant and antimicrobial activities of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, which were prepared using substituted piperazine derivatives, highlighted the potential medical applications of these compounds. The research revealed significant anticonvulsant and antimicrobial activities, demonstrating the therapeutic potential of these derivatives (Aytemir et al., 2004).

Synthesis and Pharmacological Properties

Investigations into the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines, which are structurally related to the compound , have shown a range of properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. This research can be crucial for developing new pharmacological agents (Mattioda et al., 1975).

Metabolism and Biotransformation Studies

The metabolism and biotransformation of similar compounds have also been studied, providing valuable information on how these substances are processed in the body. Such studies are essential for understanding the pharmacokinetics and safety profiles of potential therapeutic agents (Goenechea et al., 1988).

Future Directions

While specific future directions for this compound are not available, piperazine derivatives have been the focus of much research due to their wide range of biological and pharmaceutical activity . They have potential applications in the treatment of various diseases, including neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-28-16-19-15-21(25-22(24-19)17-6-3-2-4-7-17)27-12-10-26(11-13-27)20-9-5-8-18(23)14-20/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHOROYTBNGNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.